Cas no 929626-23-3 (potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide)

Potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide is a stable organotrifluoroborate salt commonly employed as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its trifluoroborate moiety enhances stability and handling compared to boronic acids, reducing protodeboronation risks while maintaining reactivity. The 3-chloro-5-methoxyphenyl substituent offers a functionalized aromatic scaffold for further derivatization in pharmaceutical and agrochemical synthesis. This compound exhibits improved shelf life and moisture tolerance, facilitating storage and transport. Its crystalline solid form ensures precise weighing and reproducibility in synthetic applications. The potassium counterion improves solubility in polar solvents, streamlining reaction setups. This reagent is particularly valuable for constructing complex biaryl systems under mild conditions.
potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide structure
929626-23-3 structure
Product name:potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
CAS No:929626-23-3
MF:C7H6BClF3KO
Molecular Weight:248.479452610016
MDL:MFCD09993766
CID:4660022
PubChem ID:75487776

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide 化学的及び物理的性質

名前と識別子

    • Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
    • potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide
    • potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
    • F88268
    • 929626-23-3
    • MFCD09993766
    • EN300-2373159
    • Potassium(3-chloro-5-methoxyphenyl)trifluoroborate
    • MDL: MFCD09993766
    • インチ: 1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
    • InChIKey: PYFGVGBFTOOISR-UHFFFAOYSA-N
    • SMILES: [K+].ClC1C=C(C=C([B-](F)(F)F)C=1)OC

計算された属性

  • 精确分子量: 247.9789386g/mol
  • 同位素质量: 247.9789386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2373159-0.5g
potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
929626-23-3 95%
0.5g
$410.0 2024-06-19
Enamine
EN300-2373159-1.0g
potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
929626-23-3 95%
1.0g
$428.0 2024-06-19
Enamine
EN300-2373159-2.5g
potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
929626-23-3 95%
2.5g
$838.0 2024-06-19
Ambeed
A439114-1g
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
929626-23-3 96%
1g
$138.0 2025-02-21
Enamine
EN300-2373159-10.0g
potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide
929626-23-3 95%
10.0g
$1839.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749447-5g
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
929626-23-3 98%
5g
¥6037.00 2024-04-25
abcr
AB588044-250mg
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate; .
929626-23-3
250mg
€151.90 2024-07-24
abcr
AB588044-5g
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate; .
929626-23-3
5g
€989.30 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749447-250mg
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
929626-23-3 98%
250mg
¥462.00 2024-04-25
A2B Chem LLC
AI62179-1g
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
929626-23-3 96%
1g
$119.00 2024-07-18

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide 関連文献

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuideに関する追加情報

Introduction to Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate (CAS No. 929626-23-3)

Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate, with the chemical formula K[B(OC(6H4Cl)(OCH3))(F)3], is a specialized boronate compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 929626-23-3, represents a unique class of organoboron derivatives that exhibit a range of intriguing chemical properties. Its structure, featuring a boron atom coordinated to three fluorine atoms and two aromatic rings, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications.

The significance of this compound lies in its ability to participate in cross-coupling reactions, which are fundamental to modern organic synthesis. Specifically, the trifluoroborate moiety enhances the reactivity of the boron center, facilitating the formation of carbon-carbon bonds under mild conditions. This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both chloro and methoxy substituents on the aromatic ring further diversifies its reactivity, allowing for selective functionalization and the construction of intricate molecular architectures.

In recent years, there has been growing interest in the development of boronate-based compounds for their potential applications in medicinal chemistry. Boronate esters, in particular, have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The compound Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate is no exception and has been investigated for its role as a precursor in the synthesis of boron-containing drugs. These drugs often leverage the unique electronic properties of boron to interact with biological targets, offering novel therapeutic strategies.

The latest research in this area highlights the compound's utility in the preparation of boron neutron capture therapy (BNCT) agents. BNCT is an emerging radiation therapy modality that utilizes boron-rich compounds to selectively target and destroy cancer cells. The trifluoroborate group in Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate contributes to its stability under physiological conditions while maintaining sufficient reactivity for subsequent derivatization into potent BNCT agents. Studies have demonstrated that derivatives of this compound can be effectively incorporated into tumor-targeting molecules, demonstrating promising results in preclinical trials.

Another area where this compound has shown promise is in the field of organic electronics. The combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a molecule with balanced electron mobility, making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Researchers have reported on the synthesis of conjugated polymers incorporating this boronate derivative, which exhibit excellent charge transport properties and improved device performance. This underscores the compound's potential beyond pharmaceutical applications and into advanced materials science.

The synthesis of Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Typically, it begins with the reaction of 3-chloro-5-methoxybenzene with trifluoroacetic anhydride in the presence of a strong base such as potassium hydroxide. The resulting intermediate is then treated with a suitable borating agent to introduce the boronate functionality. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications.

The chemical properties of this compound also make it an attractive candidate for use as a ligand in catalytic systems. Boronate derivatives are known to form stable complexes with transition metals, which can be harnessed for various catalytic transformations. For instance, complexes formed with palladium or copper have been explored for their ability to facilitate cross-coupling reactions under mild conditions. The unique steric and electronic environment provided by the (3-chloro-5-methoxyphenyl)trifluoroborate ligand can be fine-tuned to optimize catalytic activity, making it a valuable tool for synthetic chemists.

In conclusion, Potassium (3-chloro-5-methoxyphenyl)trifluoroborinate represents a fascinating compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, its potential use in BNCT agents, its utility in organic electronics, and its application as a ligand in catalysis highlight its versatility and importance. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing both chemical science and technology.

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